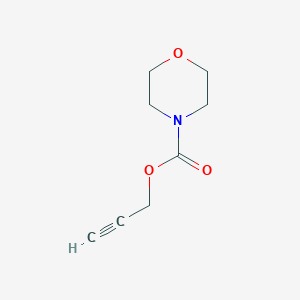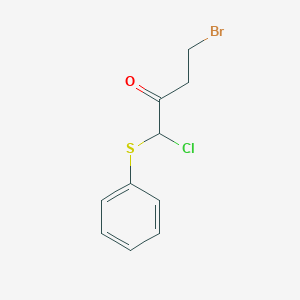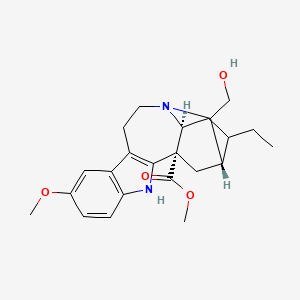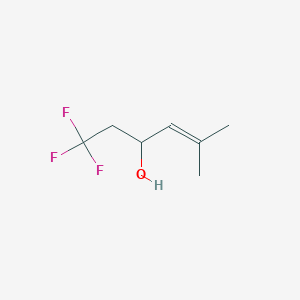![molecular formula C16H28Cl2OSn B14315918 Bis[2-(4-chlorocyclohexyl)ethyl]stannanone CAS No. 106326-95-8](/img/structure/B14315918.png)
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is an organotin compound characterized by the presence of two 4-chlorocyclohexyl groups attached to a stannanone core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone typically involves the reaction of 4-chlorocyclohexylmagnesium bromide with tin(IV) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The general reaction scheme is as follows:
4-chlorocyclohexylmagnesium bromide+tin(IV) chloride→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can convert the stannanone to lower oxidation state tin compounds.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorocyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Functionalized organotin compounds with varied applications.
Scientific Research Applications
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a drug delivery system.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets include DNA, RNA, and specific enzymes involved in cellular metabolism. The pathways affected by the compound’s action are still under investigation, but it is known to induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An organochlorine compound with similar structural features.
Bis(2-chloroethyl) sulfide: Known for its use as a chemical warfare agent.
Bis(2-chloroethyl)amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is unique due to its stannanone core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a broader range of applications, particularly in catalysis and medicine. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
106326-95-8 |
|---|---|
Molecular Formula |
C16H28Cl2OSn |
Molecular Weight |
426.0 g/mol |
IUPAC Name |
bis[2-(4-chlorocyclohexyl)ethyl]-oxotin |
InChI |
InChI=1S/2C8H14Cl.O.Sn/c2*1-2-7-3-5-8(9)6-4-7;;/h2*7-8H,1-6H2;; |
InChI Key |
YABBCBZYZMFOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC[Sn](=O)CCC2CCC(CC2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
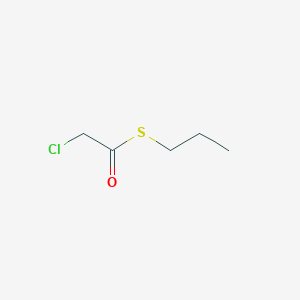
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
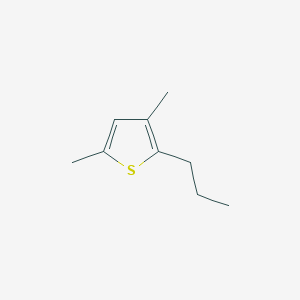
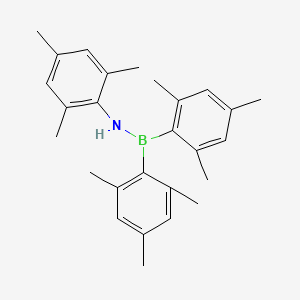
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
